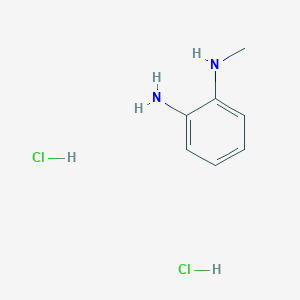

N-Methyl-o-phenylenediamine dihydrochloride

Description

Properties

IUPAC Name |

2-N-methylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-9-7-5-3-2-4-6(7)8;;/h2-5,9H,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEONVNYXODZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2.2ClH, C7H12Cl2N2 | |

| Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20688 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025651 | |

| Record name | N-Methyl-o-phenylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals (from ethanol); light purple powder. (NTP, 1992) | |

| Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20688 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20688 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25148-68-9 | |

| Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20688 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-o-phenylenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025148689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, N1-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-o-phenylenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylbenzene-1,2-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NML5KQ540I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

376 °F (NTP, 1992) | |

| Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20688 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

N-Methyl-o-phenylenediamine Dihydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Methyl-o-phenylenediamine dihydrochloride (CAS No. 25148-68-9) is a versatile aromatic amine derivative of significant interest in the fields of medicinal chemistry, organic synthesis, and analytical sciences.[1][2] As a key building block, its structural features—a benzene ring substituted with a primary amine, a secondary methylamine, and presented as a stable dihydrochloride salt—render it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles.[1][2] This guide provides an in-depth exploration of the chemical and physical properties, synthesis, analytical characterization, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically encountered as a light purple crystalline powder.[3][4] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, a crucial attribute for its application in various reaction conditions.[1]

Core Chemical Attributes

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [3] |

| Molecular Weight | 195.09 g/mol | [2][3] |

| IUPAC Name | 2-N-methylbenzene-1,2-diamine;dihydrochloride | [3] |

| CAS Number | 25148-68-9 | [3] |

| Appearance | Crystals (from ethanol); light purple powder | [3][4] |

| Melting Point | 191-192 °C (decomposes) | [4][5] |

| Solubility | Soluble in water (≥100 mg/mL at 23°C) and ethanol. | [2][3] |

Reactivity and Stability Profile

This compound is an acidic salt and, when dissolved in water, forms solutions with a pH of less than 7.0.[1][3][6] This acidity dictates its reactivity, particularly its ability to neutralize bases.[3][6] The neutralization reaction generates heat, although typically less than that produced by the neutralization of inorganic acids.[3][6]

The compound is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents.[4][7] While it does not typically act as an oxidizing or reducing agent, such reactivity is not entirely impossible.[3][6] It is also known to catalyze certain organic reactions.[3][6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and effective route involves the methylation of an o-nitroaniline precursor, followed by reduction of the nitro group and subsequent formation of the dihydrochloride salt.

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a synthesis of methodologies described in the literature.[1][2][8]

Step 1: Synthesis of N-Methyl-o-nitroaniline

-

Reaction Setup: In a pressure reactor, combine o-chloronitrobenzene and an aqueous solution of monomethylamine. The molar ratio of o-chloronitrobenzene to monomethylamine should be approximately 1:1.5-2.[1][9]

-

Reaction Conditions: Pressurize the reactor with nitrogen to 0.5 MPa and heat the mixture to 120–135°C.[1][9]

-

Reaction Monitoring and Work-up: Maintain the reaction for a sufficient time to ensure complete conversion. After cooling, the product, N-methyl-o-nitroaniline, can be isolated through phase separation.[1]

Step 2: Reduction of N-Methyl-o-nitroaniline to N-Methyl-o-phenylenediamine

-

Method A: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve N-methyl-o-nitroaniline in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).[2][8]

-

Reaction Conditions: Pressurize the vessel with hydrogen to 0.2-0.5 MPa and maintain the temperature at 30-35°C for approximately 3 hours.[2][8]

-

Work-up: After the reaction is complete, filter off the catalyst. The resulting filtrate contains the N-methyl-o-phenylenediamine free base.

-

-

Method B: Iron-Mediated Reduction

-

Reaction Setup: In a reaction flask, suspend reduced iron powder in a mixture of ethanol and glacial acetic acid.[2][8]

-

Reaction Conditions: Heat the suspension to 50-55°C with stirring. Add N-methyl-o-nitroaniline to the mixture and reflux for approximately 2 hours.[8]

-

Work-up: Filter the hot reaction mixture to remove the iron salts. The filtrate contains the N-methyl-o-phenylenediamine free base.

-

Step 3: Formation of this compound

-

Salt Formation: To the filtrate containing the N-methyl-o-phenylenediamine free base, slowly add a solution of hydrochloric acid (or thionyl chloride, which reacts with the solvent to produce HCl in situ) with cooling.[8]

-

Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to obtain the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons are expected to appear in the range of δ 6.8–7.2 ppm, exhibiting a pattern consistent with an ortho-substituted benzene ring. The methylamine protons will also be present in the spectrum.[1] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.09 g/mol for C₇H₁₂Cl₂N₂), along with characteristic fragmentation patterns.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic peaks for N-H stretching of the primary and secondary amines, C-H stretching of the aromatic ring and methyl group, and C=C stretching of the aromatic ring. |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound. A purity of >98% is typically required for applications in drug development.[5]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules.

-

Synthesis of Telmisartan: It is a key precursor in the manufacturing of Telmisartan, an angiotensin II receptor antagonist used for the treatment of hypertension.[1][8]

-

Benzimidazole Synthesis: The compound reacts with carboxylic acids or their derivatives to form substituted benzimidazoles, a class of compounds with a wide range of pharmacological activities.[1][2]

-

Analytical Chemistry: It can be used as a reagent in colorimetric assays for the detection of various analytes.[2]

-

Biochemical Research: It serves as a tool in studying enzymatic reactions and for signal amplification in techniques like immunohistochemistry.[2][10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 25148-68-9 [smolecule.com]

- 3. This compound | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. N-Methyl-1,2-phenylenediamine Dihydrochloride | 25148-68-9 | TCI AMERICA [tcichemicals.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. aksci.com [aksci.com]

- 8. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 9. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 10. Buy this compound (EVT-316979) | 25148-68-9 [evitachem.com]

N-Methyl-o-phenylenediamine dihydrochloride CAS number 25148-68-9

An In-depth Technical Guide to N-Methyl-o-phenylenediamine dihydrochloride (CAS: 25148-68-9)

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, applications, analytical characterization, and safety protocols, grounding all claims in authoritative data.

Core Chemical Identity and Physicochemical Properties

This compound, with the CAS number 25148-68-9, is the dihydrochloride salt of N-Methyl-o-phenylenediamine. Structurally, it is an aromatic amine featuring a benzene ring substituted with a primary amine and a methylamine group at adjacent (ortho) positions.[1][2] The formation of the dihydrochloride salt significantly enhances its stability and solubility in aqueous media, a critical attribute for its utility in various synthetic reactions.[1][3][4][5]

Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | N-methylbenzene-1,2-diamine dihydrochloride | [5] |

| CAS Number | 25148-68-9 | [6] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][6] |

| Molecular Weight | 195.09 g/mol | [5][6] |

| Appearance | Crystals (from ethanol); light purple to pale red or light beige solid/powder | [4][5][6][7] |

| Melting Point | 191-192 °C | [6] |

| Solubility | Soluble in water (>=10 g/100 mL at 23 °C); slightly soluble in DMSO and Methanol | [3][4][5][7] |

| Stability | Stable under normal temperatures and pressures | [6][8] |

Chemical Structure

Caption: Structure of N-Methyl-o-phenylenediamine with associated dihydrochloride.

Synthesis and Purification: A Mechanistic Perspective

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The most common industrial routes originate from nitroaromatic precursors.

Primary Synthetic Pathway

A widely adopted method involves a two-step sequence: nucleophilic aromatic substitution followed by catalytic reduction.[1]

-

Step 1: Synthesis of N-Methyl-2-nitroaniline. This step leverages the reactivity of an activated aromatic ring. o-Chloronitrobenzene is treated with an aqueous solution of monomethylamine under pressure. The electron-withdrawing nitro group activates the ortho position for nucleophilic attack by the methylamine, displacing the chloride ion. This choice is causal: the nitro group is essential for activating the ring towards substitution.[1]

-

Step 2: Reduction of the Nitro Group. The intermediate, N-Methyl-2-nitroaniline, is then reduced to the corresponding diamine. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a methanol solvent under hydrogen pressure.[9] This method is favored for its high efficiency and clean conversion. Alternatively, reduction can be achieved using reagents like iron powder in acetic acid or hydrazine hydrate with a nickel catalyst.[1][9]

-

Step 3: Salt Formation. The resulting free base, N-Methyl-o-phenylenediamine, is highly susceptible to oxidation. Conversion to the dihydrochloride salt is performed immediately by treating the reaction mixture with hydrochloric acid (or a reagent like thionyl chloride). This not only stabilizes the compound against aerial oxidation but also facilitates its isolation and purification as a crystalline solid.[9]

Caption: Synthetic workflow for this compound.

Purification Protocol

Post-synthesis, purification is critical. The choice of method directly impacts the final purity, which can be crucial for applications like pharmaceutical synthesis.

-

Initial Filtration: The crude dihydrochloride salt is filtered from the reaction mixture.

-

Recrystallization: The solid is dissolved in a minimal amount of a suitable hot solvent, often a methanol/water mixture.[1] This process is designed to leave insoluble impurities behind.

-

Cooling & Crystallization: The solution is slowly cooled to induce crystallization of the pure product, leaving soluble impurities in the mother liquor.

-

Final Isolation: The purified crystals are collected by filtration, washed with a cold solvent to remove residual mother liquor, and dried under vacuum. Purity is typically assessed by HPLC, with purities exceeding 98-99% being achievable.[8][10]

Core Applications in Drug Development and Research

This compound is not an end-product but a high-value building block, primarily in the synthesis of complex organic molecules.

Pharmaceutical Synthesis: The Telmisartan Case Study

The most prominent application of this compound is as a key intermediate in the manufacture of Telmisartan .[1][11][12] Telmisartan is a widely prescribed antihypertensive drug that functions as a specific antagonist of the angiotensin II receptor (AT1 subtype).[1]

The synthesis involves the condensation of this compound with another intermediate, 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, typically under the catalysis of polyphosphoric acid at elevated temperatures.[10] The ortho-diamine structure is perfectly arranged to facilitate the formation of the second benzimidazole ring required in the final Telmisartan molecule. The use of this specific intermediate has been shown to optimize the synthesis, leading to high yields (over 93%) and purities (over 99.5%).[1][10]

Caption: Role in the synthesis pathway of the drug Telmisartan.

Other Significant Applications

-

Heterocyclic Chemistry: It serves as a precursor for a wide range of benzimidazole analogs, which are scaffolds of high interest in medicinal chemistry due to their diverse biological activities.[1][13]

-

Analytical Chemistry: The reactive nature of the diamine allows it to be used as a reagent in colorimetric assays for detecting specific analytes like nitrites.[13] It can also be used to prepare derivatizing agents for enhancing the detection of primary amines in gas chromatography-mass spectrometry (GC-MS).[13]

-

Immunohistochemistry (IHC): The compound is employed in horseradish peroxidase (HRP) based signal amplification techniques, significantly improving the sensitivity for detecting low-abundance proteins in tissue samples.[1]

Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount. A multi-technique approach is standard.

| Analytical Technique | Expected Result / Observation | Purpose |

| HPLC | A single major peak with a retention time of ~5–7 minutes on a mixed-mode column.[1] Purity is typically >98%.[8] | Quantifies purity and detects impurities. |

| Mass Spectrometry | Molecular ion peak at m/z 195.09 (for C₇H₁₂Cl₂N₂), with fragmentation patterns confirming the structure.[1] | Confirms molecular weight and structural integrity. |

| ¹H NMR | Spectral data showing characteristic peaks for aromatic protons, N-H protons, and the N-methyl group. | Confirms chemical structure and proton environment. |

| Melting Point | Sharp melting point around 191-192 °C. | A narrow range indicates high purity. |

Comparative Analysis with Structural Analogs

Understanding the properties of this compound is enhanced by comparing it to structurally similar molecules. The N-methyl group and the ortho-diamine configuration are key determinants of its unique reactivity.

| Compound | Key Structural Difference | Impact on Properties and Applications |

| 1,2-Phenylenediamine Dihydrochloride | Lacks the N-methyl group. | The absence of the methyl group reduces steric hindrance, making it more reactive in some coupling reactions. However, it is less stable under acidic conditions.[1] |

| N¹-Methylbenzene-1,4-diamine Dihydrochloride | Isomeric, with amine groups in the para (1,4) position. | The para arrangement prevents intramolecular hydrogen bonding and makes it unsuitable for forming benzimidazole rings through condensation, directing its use toward redox chemistry studies.[1] |

| N,N-Dimethyl-p-phenylenediamine Dihydrochloride | Two methyl groups and para substitution. | Increased lipophilicity enhances membrane permeability. It is primarily used in microbial staining and antioxidant assays due to its redox properties.[1] |

Safety, Handling, and Storage Protocols

This compound is a hazardous substance and requires strict adherence to safety protocols.

Hazard Identification

The compound is classified as acutely toxic and an irritant.[8][14][15]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5][8][14]

Handling and Personal Protective Equipment (PPE)

All handling must occur in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, acid gases, and particulates.[3][6]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6][8]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] Keep away from incompatible substances, particularly strong oxidizing agents.[6][8]

Accidental Release Measures

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: For solid spills, dampen the material with water to minimize dust generation.[3][5]

-

Collection: Carefully sweep or vacuum the dampened material into a suitable, labeled, and closed container for disposal.[5][6]

-

Decontamination: Use absorbent paper dampened with water to clean any remaining material. Wash the spill surface with a soap and water solution.[3][5]

-

Disposal: Seal all contaminated materials in a vapor-tight plastic bag for proper chemical waste disposal.[3][5]

References

-

This compound, ≥98%. - Briti Scientific. [Link]

-

This compound | C7H12Cl2N2 | CID 91296 - PubChem. [Link]

-

This compound | CAS 25148-68-9 - Veeprho. [Link]

-

Material Safety Data Sheet - Cole-Parmer. [Link]

-

N-Methyl-1,2-benzenediamine dihydrochloride CAS#: 25148-68-9 - ChemWhat. [Link]

- CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt)

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 25148-68-9: 1,2-Benzenediamine, N1-methyl-, hydrochlor… [cymitquimica.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 25148-68-9 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. britiscientific.com [britiscientific.com]

- 8. aksci.com [aksci.com]

- 9. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 10. chemwhat.com [chemwhat.com]

- 11. veeprho.com [veeprho.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Buy this compound | 25148-68-9 [smolecule.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Applications of N-Methyl-o-phenylenediamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-o-phenylenediamine dihydrochloride is an aromatic amine salt of significant interest in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its structural features, comprising a benzene ring substituted with an amino group and a methylamino group in ortho positions, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a critical building block in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₁₂Cl₂N₂, is the dihydrochloride salt of N-Methyl-o-phenylenediamine.[3] The salt formation enhances its stability and solubility in polar solvents, a crucial attribute for its application in various reaction conditions.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 195.09 g/mol | [3] |

| Appearance | White to light red or purple crystalline powder | [4][5] |

| Melting Point | Approximately 191-192 °C | [5] |

| Water Solubility | ≥10 g/100 mL at 23 °C | [4] |

| CAS Number | 25148-68-9 | [5] |

Elucidation of Molecular Structure

A definitive analysis of the molecular structure of this compound would ideally be based on single-crystal X-ray diffraction data. However, at the time of this writing, a publicly available crystal structure for this specific compound has not been identified.

For comparative purposes, the crystal structure of the unmethylated analogue, o-phenylenediamine dihydrochloride, reveals a monoclinic crystal system. It is reasonable to infer that the N-methylated derivative would exhibit a generally similar planar benzene ring structure, with the two amine groups protonated and forming ionic bonds with chloride ions. The introduction of the methyl group on one of the nitrogen atoms would induce slight changes in bond lengths and angles due to steric and electronic effects. The methyl group's presence is also known to reduce nucleophilicity while improving stability in acidic media compared to its non-methylated counterpart.

Spectroscopic Characterization

The structural features of this compound can be confirmed through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include those in the aromatic region (typically δ 6.8–7.2 ppm) corresponding to the protons on the benzene ring. A singlet corresponding to the N-CH₃ protons is anticipated in the range of δ 2.8–3.2 ppm. The protons of the two ammonium groups (-NH₃⁺ and -NH₂CH₃⁺) would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR : The spectrum would show distinct signals for the aromatic carbons and a signal for the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-donating nature of the amino and methylamino groups.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to N-H stretching vibrations of the primary and secondary ammonium groups, C-H stretching of the aromatic ring and the methyl group, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the free base (N-Methyl-o-phenylenediamine) after the loss of two HCl molecules. The fragmentation pattern would further confirm the structure. The molecular ion peak for the dihydrochloride salt itself is observed at an m/z of 195.09.[6]

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in patent literature, reflecting its industrial importance. A common and efficient method involves a multi-step process starting from o-chloronitrobenzene.

Representative Synthetic Workflow

Caption: A common synthetic pathway to this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a synthesis of methods described in patent literature.[7]

Step 1: Synthesis of N-Methyl-o-nitroaniline

-

In a pressure reactor, o-chloronitrobenzene is reacted with an aqueous solution of monomethylamine.

-

The reaction is typically carried out under nitrogen pressure (e.g., 0.5 MPa) at elevated temperatures (e.g., 120-135 °C).

-

Upon completion, the mixture is cooled, and the organic layer containing N-Methyl-o-nitroaniline is separated.

Step 2: Reduction to N-Methyl-o-phenylenediamine

-

The N-Methyl-o-nitroaniline is dissolved in a suitable solvent, such as methanol or ethanol.

-

A catalyst, commonly 10% Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution.

-

The nitro group is reduced to an amino group via catalytic hydrogenation under hydrogen pressure (e.g., 0.2-0.5 MPa) at a controlled temperature (e.g., 30-35 °C).

-

After the reaction is complete, the catalyst is removed by filtration.

Step 3: Formation of the Dihydrochloride Salt

-

The filtrate containing the N-Methyl-o-phenylenediamine free base is treated with a solution of hydrochloric acid (or thionyl chloride followed by cooling).

-

The this compound precipitates as a solid.

-

The product is collected by filtration, washed, and dried to yield the final product with high purity (>99%).[7]

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound lies in its role as a versatile precursor for heterocyclic synthesis. The two adjacent amino groups of differing basicity and steric hindrance allow for regioselective reactions.

Synthesis of Benzimidazoles

A key application of this compound is in the synthesis of substituted benzimidazoles, a scaffold present in numerous pharmacologically active molecules. The reaction typically involves the condensation of N-Methyl-o-phenylenediamine with carboxylic acids or their derivatives, often catalyzed by strong acids like polyphosphoric acid.[1]

Caption: General scheme for the synthesis of benzimidazoles.

This reactivity is famously exploited in the industrial synthesis of the angiotensin II receptor antagonist, Telmisartan , an important antihypertensive drug.[1]

Synthesis of Other Heterocycles

This compound also serves as a precursor for other heterocyclic systems, such as:

-

Quinoxalines : By condensation with 1,2-dicarbonyl compounds.

-

Benzotriazoles : Through diazotization followed by intramolecular cyclization.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5]

In case of accidental exposure, it is crucial to seek immediate medical attention.

Conclusion

This compound is a pivotal intermediate in modern organic and medicinal chemistry. While a detailed solid-state structural analysis is currently limited by the lack of public crystallographic data, its molecular features are well-understood through spectroscopic methods and its reactivity. Its role in the synthesis of blockbuster drugs like Telmisartan underscores its importance. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for researchers and professionals in the field of drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Xiangyang Extenda Biotech Co.,Ltd. N-Methyl-1,2-benzenediamine dihydrochloride. Available from: [Link]

-

PubChem. N-Methyl-o-phenylenediamine. National Center for Biotechnology Information. Available from: [Link]

-

Nia Innovation. N-Methyl-o-Phenylene diamine dihydrochloride. Available from: [Link]

- Google Patents. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.

-

U.S. Environmental Protection Agency. 1,2-Benzenediamine, N1-methyl-, hydrochloride (1:2). Available from: [Link]

-

Briti Scientific. This compound, ≥98%.. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 25148-68-9: 1,2-Benzenediamine, N1-methyl-, hydrochlor… [cymitquimica.com]

- 3. This compound | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-1,2-benzenediamine dihydrochloride [extendabio.com]

- 5. This compound(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

Physical properties of N-Methyl-o-phenylenediamine dihydrochloride

An In-Depth Technical Guide to the Physical Properties of N-Methyl-o-phenylenediamine dihydrochloride

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS: 25148-68-9). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical, field-proven insights into its characterization, handling, and application. The guide details the compound's identity, physical characteristics, spectroscopic signature, and provides standardized protocols for its analysis.

Introduction

This compound is an aromatic amine salt of significant interest in synthetic organic chemistry. Its primary role as a key starting material in the synthesis of benzimidazoles makes it a crucial intermediate in the pharmaceutical industry.[1] Notably, it is an essential precursor in the multi-step synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[2] Understanding the physical properties of this compound is paramount for process optimization, quality control, and ensuring the purity of subsequent active pharmaceutical ingredients (APIs). This guide explains the causality behind experimental choices for its characterization and provides self-validating protocols for its analysis.

Chemical Identity and Structure

The foundational step in characterizing any chemical substance is to establish its unequivocal identity. This compound is the salt form of N-Methyl-o-phenylenediamine, which enhances its stability and solubility in polar solvents, a desirable trait for many synthetic applications.[2]

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value | Source(s) |

| CAS Number | 25148-68-9 | [3] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [3] |

| Molecular Weight | 195.09 g/mol | [3] |

| IUPAC Name | 2-N-methylbenzene-1,2-diamine;dihydrochloride | [3] |

| Synonyms | N-Methyl-1,2-benzenediamine dihydrochloride, 2-(Methylamino)aniline dihydrochloride | [3] |

| InChI Key | DKEONVNYXODZRQ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CNC1=CC=CC=C1N.Cl.Cl | [3] |

Core Physical Properties

The macroscopic and thermodynamic properties of a compound dictate its handling, formulation, and reaction kinetics. As an acidic salt, this compound is generally soluble in water, where it forms solutions with a pH below 7.0.[2][3]

Table 2: Summary of Physical Properties

| Property | Observation | Source(s) |

| Physical Description | White to light purple or beige crystalline powder/solid. | [1][3] |

| Melting Point | 191-192 °C (with decomposition). Note: Minor variations in reported values exist, which is common for amine salts that may decompose upon melting. | [4] |

| Solubility | Water: Highly soluble (≥100 mg/mL at ~23 °C). Ethanol: Soluble. DMSO/Methanol: Slightly soluble. | [1][3] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and purity. While comprehensive spectral databases for this specific salt are not universally public, its expected analytical signature can be reliably predicted based on its structure and data from its free base and related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the protonation of the amine groups in a solvent like DMSO-d₆ or D₂O will influence the chemical shifts.

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the benzene ring would typically appear as a complex multiplet in the range of δ 6.8–7.2 ppm .[2] The methyl group protons (N-CH₃) would present as a singlet further upfield, anticipated around δ 2.8–3.2 ppm .[2] The amine protons (-NH₃⁺ and -NH₂⁺-CH₃) would be broad and their chemical shift highly dependent on solvent and concentration.

-

¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons and one signal for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is characterized by the vibrations of the amine salt and the aromatic ring.

-

Key Expected Absorptions:

-

N-H Stretching: Broad and strong absorptions in the 2400-3200 cm⁻¹ region are characteristic of the N-H stretches in the primary and secondary ammonium hydrochloride groups.

-

Aromatic C-H Stretching: Peaks typically appear just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Found in the 1200-1350 cm⁻¹ region. PubChem confirms the availability of an FTIR spectrum obtained via the KBr wafer technique, which is a standard method for solid samples.[3]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this salt, the analysis would typically identify the mass of the protonated free base.

-

Expected Molecular Ion: The molecular ion peak would correspond to the free base (C₇H₁₀N₂) plus a proton [M+H]⁺, or the salt's molecular weight. The expected molecular ion peak is at m/z 195.09 , corresponding to the full C₇H₁₂Cl₂N₂ formula, with fragmentation patterns confirming the structure.[2]

Experimental Protocols for Physical Characterization

To ensure data integrity and reproducibility, standardized methodologies must be employed. The following protocols are foundational for the physical characterization of this compound.

Protocol 4.1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a more accurate and reproducible melting point than traditional oil bath methods by measuring the heat flow required to raise the sample's temperature. The extrapolated onset temperature of the melting endotherm is the most reliable value for the melting point.[5]

-

Methodology:

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified indium and zinc standards.

-

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a hermetically sealed aluminum DSC pan to prevent sublimation or decomposition.[5] An empty, sealed pan is used as the reference.

-

Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 220 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).[6]

-

Data Analysis: Determine the melting point as the extrapolated onset temperature of the primary endothermic peak. The peak temperature should also be noted.

-

Workflow for DSC Analysis

Caption: Workflow for Melting Point Determination using DSC.

Protocol 4.2: Aqueous Solubility Determination (Shake-Flask Method)

-

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility, ensuring the solution reaches saturation.[7][8] This is critical for applications in pharmaceutical development, such as Biopharmaceutics Classification System (BCS) studies.[9]

-

Methodology:

-

Preparation: Prepare a series of vials with a fixed volume of purified water (e.g., 10 mL).

-

Sample Addition: Add an excess amount of this compound to each vial to ensure that a solid phase remains at equilibrium.

-

Equilibration: Place the vials in an orbital shaker or agitate at a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.[9] Preliminary studies can determine the time required to reach a plateau.

-

Sample Separation: After equilibration, allow the vials to stand for a short period. Withdraw an aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

-

Analysis: Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Express the solubility in mg/mL or mol/L.

-

Synthesis and Purification Overview

A brief understanding of the synthesis pathway is crucial as impurities or residual starting materials can affect the measured physical properties. The most common synthetic route involves the reduction of an ortho-nitroaniline precursor.

Common Synthesis Pathway

Caption: A common synthetic route to the target compound.

Purification is typically achieved by recrystallization of the final dihydrochloride salt from a suitable solvent system, such as an ethanol/water mixture, to remove any unreacted starting materials or side products.[1]

Safety, Handling, and Storage

From a safety and handling perspective, this compound is classified as toxic.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.

Conclusion

The physical properties of this compound are well-defined, making it a reliable intermediate for high-purity applications in drug development and other areas of organic synthesis. Its high water solubility, distinct melting point, and characteristic spectroscopic signature provide a solid basis for its identification and quality control. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this important chemical compound.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Reading, M., & Hourston, D. (n.d.). Temperature calibration of differential scanning calorimeters. Retrieved from [Link]

-

Choudhary, A. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline. Retrieved from [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Supplementary Information. (n.d.). diethyl-p-phenylenediamine dihydrochloride (1a.2HCl). Retrieved from [Link]

-

World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1003. Retrieved from [Link]

-

Samaha, D. (Ed.). (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Retrieved from [Link]

-

NIST. (n.d.). M-phenylenediamine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

World Health Organization. (2018, July). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

-

Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl-o-phenylenediamine. PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. Retrieved from [Link]

-

Nath, S. et al. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

Ghassemi, Z. (2017, February 15). How can I determine the melting point of a salt mixture through DSC while there is several endothermic peaks? ResearchGate. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

-

ResearchGate. (2016, September). Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from [Link]

-

Kemi-Works. (n.d.). This compound/25148-68-9. Retrieved from [Link]

Sources

- 1. Buy this compound | 25148-68-9 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. sump4.com [sump4.com]

- 6. web.williams.edu [web.williams.edu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

Solubility of N-Methyl-o-phenylenediamine Dihydrochloride in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers

Abstract

N-Methyl-o-phenylenediamine dihydrochloride (CAS: 25148-68-9) is a vital precursor in various organic syntheses, including the development of pharmaceuticals and heterocyclic frameworks.[1][2] Its utility in a laboratory or industrial setting is fundamentally governed by its solubility profile. As a dihydrochloride salt, it exhibits high polarity, leading to significant differences in solubility between aqueous and organic media. This guide provides a comprehensive overview of the known solubility characteristics of this compound, discusses the theoretical principles governing its solubility, and presents a standardized protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems.

Introduction: Compound Profile

This compound is the acidic salt form of N-Methyl-o-phenylenediamine.[3] The protonation of the two amine groups with hydrochloric acid significantly increases the molecule's polarity and, consequently, its solubility in polar solvents.[2][4] This property is often leveraged in pharmaceutical development to enhance the bioavailability of amine-containing active ingredients.[4]

Key Physicochemical Properties:

-

Molecular Formula: C₇H₁₂Cl₂N₂[5]

-

Molecular Weight: 195.09 g/mol [6]

-

Appearance: Pale Red to Light Beige or light purple crystalline powder.[1][5][7]

-

CAS Number: 25148-68-9[6]

Below is the chemical structure of this compound.

Caption: Structure of this compound.

Theoretical Framework for Salt Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and solvent.[9] this compound is an ionic salt, placing it at the high end of the polarity scale.

Key Factors Influencing Solubility:

-

Solvent Polarity: As a polar, ionic compound, the dihydrochloride salt is most soluble in highly polar solvents. Its solubility is expected to decrease significantly as the solvent polarity decreases. Polar protic solvents like water and ethanol can form strong hydrogen bonds and solvate the ions effectively. Polar aprotic solvents like DMSO and DMF can also be effective due to their large dipole moments, while non-polar solvents like hexane or toluene are generally poor solvents for salts.

-

Lattice Energy: For dissolution to occur, the energy released from solvating the ions must overcome the crystal lattice energy (the energy holding the ions together in the solid state). Salts with very high lattice energy can be difficult to dissolve even in polar solvents.

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[9] This should be determined empirically for each solvent system.

-

Acidity (pH) of the Medium: In aqueous solutions, pH is a critical factor. However, in organic solvents, the concept is less straightforward. The compound is an acidic salt and will have a pH < 7 in aqueous solutions.[1][3] In reactions, the presence of a base can deprotonate the salt to its free base form, N-Methyl-o-phenylenediamine, which is significantly less polar and thus more soluble in a wider range of organic solvents.[10]

Known Solubility Data

Quantitative solubility data for this compound in organic solvents is not widely published in peer-reviewed literature. The information available is primarily qualitative and is summarized from chemical supplier datasheets.

| Solvent | CAS Number | Type | Reported Solubility | Source(s) |

| Water | 7732-18-5 | Polar Protic | Soluble (>=10 g/100 mL at 23°C) | [1][7][11] |

| Methanol | 67-56-1 | Polar Protic | Slightly Soluble | [1][7][12] |

| Ethanol | 64-17-5 | Polar Protic | Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Polar Aprotic | Slightly Soluble | [1][7][12] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Polar Aprotic | Soluble | [13] |

Interpretation of Qualitative Terms: The terms "soluble" and "slightly soluble" are not standardized without quantitative context. They indicate that while the compound does dissolve to some extent, researchers must perform quantitative measurements for any application requiring precise concentrations, such as reaction stoichiometry or formulation development. The reported solubility in ethanol and DMF suggests these may be suitable starting points for applications requiring non-aqueous solutions.

Experimental Protocol: Gravimetric Method for Solubility Determination

To obtain reliable, quantitative solubility data, a standardized experimental protocol is necessary. The equilibrium saturation (or "shake-flask") method is a robust and widely accepted technique.[14]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (≥98% purity)

-

Solvent of interest (HPLC grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Workflow Diagram:

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (e.g., add ~100 mg to 2 mL of the chosen solvent). The key is to ensure solid material remains undissolved after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

Remove the vial from the shaker. Let it stand briefly to allow larger particles to settle.

-

Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to create a compact pellet of the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Immediately transfer this aliquot into a pre-weighed vial containing a known mass of solvent or into a volumetric flask. Dilute to a known final volume. This dilution is crucial to prevent the compound from precipitating upon cooling and to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant using the following formula:

-

Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]

-

The Dilution Factor is the final volume divided by the initial aliquot volume.

-

-

Conclusion and Recommendations for Researchers

This compound is a highly polar ionic salt with excellent solubility in water and limited, qualitative solubility in common organic solvents.[1][7][8][13] The available data suggests that polar protic solvents like ethanol and polar aprotic solvents like DMF are the most promising organic media for its dissolution.[8][13]

Due to the scarcity of quantitative data, researchers must empirically determine the solubility in the specific solvent system and at the operational temperature relevant to their work. The provided experimental protocol offers a reliable framework for generating this critical data. Understanding and quantifying the solubility of this compound is a prerequisite for successful process development, reaction optimization, and formulation design.

References

-

ChemicalBook. This compound(25148-68-9).

-

ChemicalBook. 25148-68-9 | CAS DataBase.

-

PubChem. This compound | C7H12Cl2N2 | CID 91296.

-

Benchchem. This compound | 25148-68-9.

-

AK Scientific, Inc. This compound Safety Data Sheet.

-

Echemi. N-Methyl-1,2-benzenediamine dihydrochloride.

-

ChemBK. This compound.

-

Jinan Finer Chemical Co., Ltd. N-Methyl-1,2-benzenediamine dihydrochloride.

-

CAMEO Chemicals - NOAA. This compound.

-

CookeChem. N-Methyl-o-phenylenediamine,Dihydrochloride.

-

MyBioSource. N-Methyl-o-phenylenediamine, Dihydrochloride biochemical.

-

TCI Chemicals. N-Methyl-1,2-phenylenediamine Dihydrochloride 25148-68-9.

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

-

Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.

-

Moorpark College. Experiment 13 – Properties of Amines and Amides.

-

Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects.

-

Pharmlabs. Factors Influencing the Solubility of Drugs.

-

SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.

-

ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

NIH National Center for Biotechnology Information. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

-

Reddit. What solvents are DMSO/DMF miscible with?.

-

ResearchGate. Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K.

Sources

- 1. 25148-68-9 | CAS DataBase [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. This compound(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. aksci.com [aksci.com]

- 9. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. echemi.com [echemi.com]

- 12. N-Methyl-o-phenylenediamine,Dihydrochloride - CookeChem [cookechem.com]

- 13. mybiosource.com [mybiosource.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of N-Methyl-o-phenylenediamine dihydrochloride

Introduction

N-Methyl-o-phenylenediamine dihydrochloride (NMPD), a critical intermediate in the synthesis of various pharmaceuticals, including the angiotensin II receptor antagonist Telmisartan, demands a thorough understanding of its stability profile to ensure the integrity and quality of downstream products.[1][2][3] This guide provides a comprehensive overview of the factors influencing the stability of NMPD, recommended storage and handling conditions, and robust protocols for stability assessment. The insights presented herein are tailored for researchers, scientists, and drug development professionals to foster best practices in the handling and storage of this vital chemical entity.

Chemical and Physical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is paramount to comprehending its stability. As an acidic salt, it is generally soluble in water, forming solutions with a pH of less than 7.0.[4][5] The presence of the methyl group, when compared to its non-methylated analog, enhances its solubility and stability in acidic media.[4]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [5][6] |

| Molecular Weight | 195.09 g/mol | [5][6] |

| Appearance | Crystals (from ethanol); light purple powder | [6] |

| Melting Point | 191-192 °C (decomposes) | |

| Solubility | Water soluble | [5] |

| InChIKey | DKEONVNYXODZRQ-UHFFFAOYSA-N | [5] |

Factors Influencing the Stability of this compound

The stability of this compound is primarily influenced by temperature, light, humidity, and exposure to oxidizing agents. Phenylenediamines, as a class of compounds, are known to be susceptible to oxidation, a key degradation pathway.[7]

Temperature

Elevated temperatures can accelerate the degradation of NMPD. The compound is known to decompose near its melting point of 191-192 °C. Thermal decomposition can generate irritating and highly toxic gases, including carbon oxides, hydrogen chloride, and nitrogen oxides.[8] Long-term stability is significantly enhanced by storage at reduced temperatures. Stability studies have demonstrated that NMPD exhibits minimal degradation (≤5%) over a period of 6 months when stored at 4°C in sealed amber vials.

Light

Exposure to light, particularly UV radiation, can induce photodegradation of phenylenediamines.[9][10][11][12][13] The specific photolytic degradation pathways for NMPD are not extensively documented in the public domain; however, it is prudent to protect the compound from light to minimize the risk of degradation. The use of amber or opaque containers is a critical measure to mitigate photodegradation.

Humidity and Moisture

Given its water-soluble nature, this compound should be protected from moisture and high humidity environments.[5] The presence of water can facilitate hydrolytic degradation, although the dihydrochloride salt form is expected to be more stable in acidic conditions.[4]

Oxidizing Agents

Strong oxidizing agents are incompatible with this compound.[6][8] The amine functionalities in the molecule are susceptible to oxidation, which can lead to the formation of colored impurities and a loss of potency.

Recommended Storage and Handling Procedures

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

-

Storage Container: Store in a tightly closed, light-resistant (amber) container.[6]

-

Temperature: For long-term storage, maintain the compound in a cool, dry place, ideally at refrigerated temperatures (2-8 °C).

-

Atmosphere: Store in a well-ventilated area.[6] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.

-

Handling:

Stability Testing and Forced Degradation Studies

To comprehensively understand the stability profile of this compound and to develop stability-indicating analytical methods, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[14][15][16][17]

Rationale for Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development and are mandated by regulatory agencies like the ICH and FDA.[14][15] The primary objectives of these studies for an intermediate like NMPD are:

-

To elucidate the intrinsic stability of the molecule.

-

To identify potential degradation products that could be carried over to the final drug substance.

-

To develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradation products.[18]

Proposed Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions:

Caption: Plausible degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on this compound. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[16]

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

If no degradation is observed, repeat the experiment with 1 M HCl.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature for 24 hours.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

If no degradation is observed, repeat the experiment with 1 M NaOH at 60°C.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points.

-

If no degradation is observed, repeat the experiment with 30% H₂O₂.

-

-

Thermal Degradation (Solid State):

-

Place a thin layer of solid this compound in a petri dish.

-

Expose the sample to a temperature of 80°C in an oven for 7 days.

-

Analyze the sample at the end of the study.

-

-

Photolytic Degradation:

-

Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

Analytical Method: A stability-indicating HPLC method is crucial for the analysis of the stressed samples. A validated RP-HPLC method for the quantification of this compound has been reported and can be adapted for this purpose.[19]

-

Column: Kromasil C18 (150 x 4.6 mm, 5 µm) or equivalent.[19]

-

Mobile Phase: A gradient of a suitable buffer (e.g., pH 3.0) and acetonitrile.[19]

-

Flow Rate: 1.0 mL/min.[19]

-

Detection: UV at 230 nm.[19]

-

Column Temperature: 30 °C.[19]

The method must be validated for specificity to ensure that the peaks of the degradation products are well-resolved from the peak of the parent compound.

Caption: Workflow for forced degradation studies of this compound.

Signs of Degradation

Visual inspection can often provide the first indication of degradation. A change in the color of the light purple powder to a darker shade or the development of a brownish tint may suggest the formation of oxidative or polymeric impurities. Any change in the physical appearance of the material should prompt a more detailed analytical investigation to confirm its purity and identity.

Conclusion

The stability of this compound is a critical parameter that can impact the quality and safety of pharmaceutical products. By understanding the factors that influence its stability and implementing appropriate storage and handling procedures, researchers and drug development professionals can ensure the integrity of this important intermediate. The execution of well-designed forced degradation studies is paramount for developing robust, stability-indicating analytical methods and for gaining a comprehensive understanding of the molecule's degradation profile. This guide provides a scientifically grounded framework to achieve these objectives, promoting best practices in the use of this compound.

References

- Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections. (2025, November 22). Source not further specified.

-

UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments. (2024, March 5). PubMed.[Link]

-

Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution. (2009, April 30). PubMed.[Link]

-

Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity. (n.d.). Scilit.[Link]

-

Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution. (2009, April 3). National Taipei University of Technology.[Link]

-

Forced Degradation Studies. (2016, December 14). MedCrave online.[Link]

-

Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity. (2024, November 5). PubMed.[Link]

-

Sop for force degradation study. (2023, December 27). Pharma Dekho.[Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.[Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.[Link]

-

Efficient and improved synthesis of Telmisartan. (n.d.). Beilstein Journals.[Link]

- An improved process for the preparation of telmisartan. (2012, March 8).

-

Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. (n.d.). ResearchGate.[Link]

-

indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.[Link]

-

This compound | C7H12Cl2N2 | CID 91296. (n.d.). PubChem.[Link]

- Key intermediate of telmisartan, synthesis method thereof and method for synthesizing telmisartan by intermediate. (n.d.).

-

VALIDATED HPLC METHOD FOR DETERMINITION OF N-METHYL-O- PHENYLENEDIAMINE DIHYDROCHLORIDE IN TELMISARTAN DRUG SUBSTANCES. (n.d.). Semantic Scholar.[Link]

-

Efficient Synthesis of Telmisartan: An Antihypertensive Drug. (n.d.). RJPBCS.[Link]

- Buy this compound (EVT-316979) | 25148-68-9. (n.d.). Source not further specified.

-

m-, o-, and p-Phenylenediamine. (n.d.). OSHA.[Link]

Sources

- 1. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

- 2. WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents [patents.google.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C7H12Cl2N2 | CID 91296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(25148-68-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. osha.gov [osha.gov]

- 8. aksci.com [aksci.com]

- 9. UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. ntut.elsevierpure.com [ntut.elsevierpure.com]

- 13. Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. pharmadekho.com [pharmadekho.com]

- 16. pharmtech.com [pharmtech.com]